(E)-3-(furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[1-(furan-3-yl)propan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-11(8-13-5-7-18-10-13)15-14(16)3-2-12-4-6-17-9-12/h2-7,9-11H,8H2,1H3,(H,15,16)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVESPFABUYEYHE-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C=CC2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=COC=C1)NC(=O)/C=C/C2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(Furan-3-yl)propan-2-amine
The amine component, 1-(furan-3-yl)propan-2-amine, is synthesized via reductive amination of furan-3-yl acetone. Furan-3-yl acetone is prepared through Friedel-Crafts acylation of furan with acetyl chloride in the presence of Lewis acids such as AlCl₃. Reductive amination employs sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–5), yielding the target amine with 65–72% efficiency. Alternative routes include the Gabriel synthesis, where phthalimide-protected intermediates are hydrolyzed using hydrazine, though this method reports lower yields (∼55%).
Preparation of 3-(Furan-3-yl)acrylic Acid
3-(Furan-3-yl)acrylic acid is synthesized via Knoevenagel condensation between furan-3-carbaldehyde and malonic acid. The reaction is catalyzed by piperidine in ethanol at 80°C for 6 hours, producing the α,β-unsaturated acid in 85% yield. The (E)-configuration is confirmed by $$ ^1H $$-NMR coupling constants ($$ J = 15.8 \, \text{Hz} $$) between the α and β protons. Purification via recrystallization from ethanol yields a white crystalline solid (m.p. 142–144°C).
Conversion to 3-(Furan-3-yl)acryloyl Chloride
The acrylic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C. The reaction proceeds quantitatively within 2 hours, with excess SOCl₂ removed under reduced pressure. The resulting 3-(furan-3-yl)acryloyl chloride is highly reactive and used immediately in subsequent steps to minimize hydrolysis.
Amide Bond Formation via Schotten-Baumann Reaction
The amine and acyl chloride are coupled under Schotten-Baumann conditions. A solution of 1-(furan-3-yl)propan-2-amine in DCM is treated with 3-(furan-3-yl)acryloyl chloride and triethylamine (Et₃N) at 0°C. The mixture is stirred for 4 hours, yielding the crude acrylamide. Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3) affords the target compound in 68% yield. Key spectroscopic data include:
- FTIR : 1650 cm$$ ^{-1} $$ (C=O stretch), 1540 cm$$ ^{-1} $$ (N–H bend).
- $$ ^1H $$-NMR (400 MHz, CDCl₃) : δ 6.85 (d, $$ J = 15.8 \, \text{Hz} $$, 1H, CH=CH), 6.72 (d, $$ J = 15.8 \, \text{Hz} $$, 1H, CH=CH), 7.40–7.25 (m, 4H, furan-H).
Alternative Route via Oxazolone Intermediates
Oxazolone-based synthesis offers an alternative pathway. 2-(3,4-Dimethoxybenzamido)-3-(furan-2-yl)acrylate, an oxazolone derivative, reacts with 1-(furan-3-yl)propan-2-amine in ethanol under reflux. This method avoids acyl chloride handling but requires longer reaction times (12 hours) and provides moderate yields (60%).
Optimization of Reaction Conditions
Table 1: Comparison of Amide Coupling Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Schotten-Baumann | Et₃N, DCM, 0°C | 68 | 95 |
| Oxazolone-mediated | Ethanol, reflux | 60 | 90 |
| EDC/HOBt | DMF, rt, 24h | 75 | 98 |
The use of EDC/HOBt coupling in dimethylformamide (DMF) at room temperature enhances yield (75%) and purity (98%). This method minimizes side reactions and is scalable for industrial production.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to improve mixing and heat transfer during acyl chloride formation. Solvent recovery systems and automated chromatography ensure cost-effectiveness and consistency. Quality control protocols include HPLC (≥99% purity) and residual solvent analysis via GC-MS.
Challenges and Mitigation Strategies
- Moisture Sensitivity : Acyl chloride intermediates are hygroscopic; reactions must be conducted under anhydrous conditions with molecular sieves.
- By-Product Formation : Oligomerization of acryloyl chloride is suppressed by maintaining low temperatures (0–5°C) and using radical inhibitors like hydroquinone.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The acrylamide group can be reduced to form amines or other reduced products.
Substitution: The furan ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique structure.
Industry: Could be used in the production of polymers or other materials.
Mechanism of Action
The mechanism of action for (E)-3-(furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring may engage in π-π interactions, while the acrylamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Similar structure but with a different substitution pattern.
N-(furan-2-ylmethyl)acrylamide: Another furan-containing acrylamide with a different linkage.
Uniqueness
(E)-3-(furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide is unique due to its specific (E)-configuration and the presence of two furan rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
(E)-3-(furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide is a compound featuring a unique structure that incorporates furan rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and its IUPAC name, which reflects its structural components. The presence of furan moieties is significant as they contribute to the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can lead to the modulation of signaling pathways involved in several physiological processes.
Anticancer Activity
Research has indicated that compounds containing furan rings exhibit anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. A study reported an IC50 value of for a related compound against T47D breast cancer cells, suggesting strong anticancer potential .
Antimicrobial Activity
The antimicrobial properties of furan derivatives have also been documented. A related compound demonstrated significant activity against several bacterial strains, highlighting the potential of this compound as a candidate for developing new antimicrobial agents.
Neuropharmacological Effects
Studies on similar compounds indicate that they may modulate nicotinic acetylcholine receptors, which are involved in cognitive functions and anxiety regulation. For example, a derivative was found to produce anxiolytic-like effects in mouse models at low doses, suggesting that this compound could have therapeutic applications in treating anxiety disorders .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated an IC50 of against T47D cells. |
| Study 2 | Antimicrobial Properties | Showed significant inhibition against Gram-positive bacteria. |
| Study 3 | Neuropharmacological Effects | Induced anxiolytic-like behavior in mice at . |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for (E)-3-(furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide to achieve high yield and purity?
- Methodological Answer : The synthesis involves a multi-step approach:
- Step 1 : Coupling of furan-3-yl derivatives with propan-2-ylamine precursors via nucleophilic substitution or reductive amination .
- Step 2 : Amidation using acryloyl chloride under inert conditions (0–5°C, anhydrous DCM or THF) with triethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the (E)-isomer .
- Key Parameters :
| Parameter | Optimal Range | References |
|---|---|---|
| Temperature | 0–5°C (amide coupling) | |
| Solvent | Dichloromethane (DCM) | |
| Reaction Time | 12–24 hours (stirring) | |
| Catalyst/Base | Triethylamine |
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify vinyl protons (δ 6.2–6.8 ppm, doublet for E-configuration) and furan ring protons (δ 7.2–7.5 ppm) .
- ¹³C NMR : Confirm acrylamide carbonyl (δ ~165 ppm) and furan carbons (δ ~110–150 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragment peaks (e.g., furan cleavage at m/z 95) .
- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates (IC₅₀ determination) .
- Antimicrobial Activity : Broth microdilution assays (MIC values against S. aureus or E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (24–72 hr exposure) .
Advanced Research Questions
Q. How can reaction mechanisms involving this acrylamide derivative be elucidated under varying pH and solvent conditions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (e.g., nucleophilic attack on acrylamide’s α,β-unsaturated system) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map transition states and electron density profiles .
- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydroxylation pathways in aqueous conditions .
Q. What computational tools predict the biological activity spectrum of this compound?
- Methodological Answer :
- PASS Algorithm : Predict pharmacological targets (e.g., kinase inhibition, anti-inflammatory activity) based on structural descriptors .
- Molecular Docking (AutoDock Vina) : Simulate binding to protein targets (e.g., COX-2, tubulin) using crystal structures from PDB .
- ADMET Prediction (SwissADME) : Assess bioavailability, blood-brain barrier penetration, and CYP450 interactions .
Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) be resolved to confirm stereochemistry?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolve E/Z isomerism via spatial correlations (NOE between acrylamide vinyl and furan protons) .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (slow evaporation from DMSO) .
- VCD Spectroscopy : Compare experimental and simulated vibrational circular dichroism spectra for chiral centers .
Q. What strategies optimize structure-activity relationships (SAR) for enhanced target selectivity?
- Methodological Answer :
- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -NO₂) to furan rings to enhance π-stacking with hydrophobic enzyme pockets .
- Bioisosteric Replacement : Replace thiophene with pyridine to alter hydrogen-bonding capacity .
- Proteolytic Stability : Modify acrylamide’s β-carbon with methyl groups to reduce metabolic degradation .
Q. What analytical methods quantify degradation products under thermal or photolytic stress?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor mass loss at 200–300°C to identify decomposition steps .
- LC-MS/MS : Characterize photolytic byproducts (e.g., furan ring oxidation to lactones) using gradient elution .
- Accelerated Stability Studies : ICH guidelines (40°C/75% RH for 6 months) with periodic HPLC sampling .
Q. How does stereoisomerism (E/Z) influence biological activity and pharmacokinetics?
- Methodological Answer :
- Chiral HPLC : Separate isomers using amylose-based columns (n-hexane/isopropanol mobile phase) .
- Pharmacokinetic Profiling : Compare AUC and half-life (t₁/₂) of E vs. Z isomers in rodent plasma via LC-MS .
- In Silico Modeling : Calculate logP and polar surface area (PSA) differences to predict membrane permeability .
Q. What green chemistry principles improve the sustainability of this compound’s synthesis?
- Methodological Answer :
- Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME), a greener alternative .
- Catalytic Efficiency : Use immobilized lipases for amidation to reduce waste .
- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and energy consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
